

synthesis of Methyl 4-chlorobenzenesulfonate from 4-chlorobenzenesulfonyl chloride

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Compound of Interest

Compound Name: Methyl 4-chlorobenzenesulfonate

Cat. No.: B171660

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Application Note and Protocol: Synthesis of Methyl 4-chlorobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **methyl 4-chlorobenzenesulfonate** from 4-chlorobenzenesulfonyl chloride and methanol. This transformation is a common method for the preparation of sulfonate esters, which are valuable intermediates in organic synthesis, often utilized for their excellent leaving group properties in nucleophilic substitution reactions. The protocol described herein is based on established literature procedures and is intended for use by qualified laboratory personnel.

Introduction

Sulfonate esters are crucial functional groups in organic chemistry, serving as versatile intermediates in a wide array of chemical transformations.^[1] The conversion of alcohols to sulfonate esters, such as tosylates, mesylates, and in this case, 4-chlorobenzenesulfonates, significantly enhances the leaving group ability of the hydroxyl moiety.^{[1][2]} This activation enables facile nucleophilic substitution and elimination reactions. The synthesis of **methyl 4-chlorobenzenesulfonate** is achieved through the reaction of 4-chlorobenzenesulfonyl chloride

with methanol. This process is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.^[3]

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of **methyl 4-chlorobenzenesulfonate**.

Experimental Protocol

This protocol is adapted from a procedure described in the literature.^[4]

Materials:

- 4-chlorobenzenesulfonyl chloride (crude or purified)
- Methanol (anhydrous)
- Appropriate reaction vessel with a stirrer and dropping funnel
- Heating mantle
- Distillation apparatus
- Vacuum source for fractionation

Procedure:

- **Reaction Setup:** In a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel, place 96 parts by weight of methanol.
- **Addition of Reactant:** While stirring at 20°C, slowly add a melt of crude, undistilled 4-chlorobenzenesulfonyl chloride (from the synthesis using 112.5 parts of chlorobenzene) from a heated dropping funnel (50-60°C).
- **Reaction Progression:** After the addition is complete, heat the reaction mixture to 60-70°C over the course of one hour.
- **Work-up:**

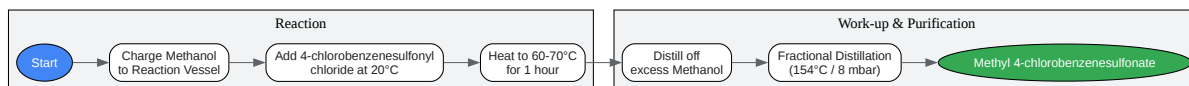
- Distill off the excess methanol at atmospheric pressure.
- The remaining residue is then subjected to fractional distillation under vacuum.
- Product Isolation: Collect the fraction boiling at 154°C/8 mbar. This fraction consists of pure **methyl 4-chlorobenzenesulfonate**, which solidifies upon cooling (melting point 51°C).[4]

Data Presentation

Parameter	Value	Reference
Reactants		
4-chlorobenzenesulfonyl chloride (from 112.5 parts chlorobenzene)	[4]	
Methanol	96 parts	[4]
Reaction Conditions		
Initial Temperature	20°C	[4]
Reaction Temperature	60-70°C	[4]
Reaction Time	1 hour	[4]
Product Information		
Product Name	Methyl 4-chlorobenzenesulfonate	[5]
Molecular Formula	C ₇ H ₇ ClO ₃ S	[5]
Molecular Weight	206.65 g/mol	[5]
Boiling Point	154°C at 8 mbar	[4]
Melting Point	51°C	[4]
Yield		
Theoretical Yield (from 112.5 parts chlorobenzene)	192 parts	[4]
Percent Yield	93.0%	[4]

Visualizations

Experimental Workflow



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Caption: Workflow for the synthesis of **methyl 4-chlorobenzenesulfonate**.

Safety Precautions

- 4-chlorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Methanol is flammable and toxic. Avoid inhalation and skin contact.
- The reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure adequate ventilation.
- Always perform reactions in a well-ventilated fume hood.

Characterization

The final product can be characterized by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR can confirm the structure of the methyl ester.
- Mass Spectrometry (MS): To confirm the molecular weight of the product.
- Melting Point Analysis: To assess the purity of the solid product.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **methyl 4-chlorobenzenesulfonate**. The method is high-yielding and straightforward, making it

suitable for various research and development applications. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

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